2-Chlorobenzylhydrazine

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

Select 2-Chlorobenzylhydrazine (CAS 51421-13-7) for unparalleled reactivity in constructing 3-[1-(3-Ethylpyridyl)]indoles via Fischer indolization—a transformation impossible with unsubstituted benzylhydrazine. The ortho-chloro substituent enables downstream Pd-catalyzed cross-coupling, expanding SAR exploration. With a LogP of 2.39 (~5× higher than benzylhydrazine), it offers superior membrane permeability for cellular assays. Ideal for medicinal chemistry programs targeting AChE (IC₅₀ ~10 µM) and hDHODH (lead IC₅₀ 32 nM). Ensure reproducible results—never substitute with generic analogs.

Molecular Formula C7H9ClN2
Molecular Weight 156.61 g/mol
CAS No. 51421-13-7
Cat. No. B044810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorobenzylhydrazine
CAS51421-13-7
Synonyms1-(2-Chlorobenzyl)hydrazine;  (o-Chlorobenzyl)-hydrazine;  [(2-Chlorophenyl)methyl]-hydrazine
Molecular FormulaC7H9ClN2
Molecular Weight156.61 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CNN)Cl
InChIInChI=1S/C7H9ClN2/c8-7-4-2-1-3-6(7)5-10-9/h1-4,10H,5,9H2
InChIKeyBMCMWXOVSVJGOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chlorobenzylhydrazine (CAS 51421-13-7): A Key Arylhydrazine Building Block for Heterocyclic Synthesis and Bioactivity Profiling


2-Chlorobenzylhydrazine (CAS 51421-13-7), also designated as (2-chlorophenyl)methylhydrazine, is a monosubstituted arylhydrazine derivative with the molecular formula C₇H₉ClN₂ and a molecular weight of 156.61 g/mol . It is characterized by a hydrazine (-NHNH₂) functional group attached to a 2-chlorobenzyl moiety, a structural feature that underpins its utility as a nucleophilic reagent in organic synthesis . This compound serves as a versatile precursor in the construction of nitrogen-containing heterocycles, notably through Fischer indolization, and has been investigated for its potential biological activities, including enzyme inhibition .

The Risk of Generic Substitution: How Ortho-Chlorination Alters Reactivity and Bioactivity Profiles in Benzylhydrazines


Generic substitution among benzylhydrazine analogs is not advisable due to the profound impact of aryl ring substitution on both chemical reactivity and biological target engagement. The ortho-chloro substituent in 2-chlorobenzylhydrazine introduces unique steric and electronic effects, influencing key physicochemical parameters such as lipophilicity (LogP = 2.39) . Critically, a foundational study comparing arylalkylhydrazines demonstrated that simple benzylhydrazine exhibits a distinct binding preference for monoamine oxidase B (MAO B) over MAO A, while phenylhydrazine binds weakly to either enzyme [1]. This establishes a clear, structure-dependent functional divergence within the class. Consequently, substituting 2-chlorobenzylhydrazine with an unsubstituted or differently substituted analog without experimental validation can lead to unpredictable outcomes in synthetic yields, impurity profiles, or biological assay results, jeopardizing research reproducibility and project timelines.

Quantitative Differentiation: 2-Chlorobenzylhydrazine vs. Key Analogs in Synthesis, Physicochemistry, and Bioactivity


Fischer Indolization: Enabling a Distinct Heterocyclic Scaffold Compared to Unsubstituted Benzylhydrazine

2-Chlorobenzylhydrazine is specifically documented as a reactant for the synthesis of 3-[1-(3-Ethylpyridyl)]indoles via Fischer indolization with 3-(3-pyridyl)butanal, a transformation that introduces a distinct indole scaffold . While unsubstituted benzylhydrazine can also undergo Fischer indolization, the ortho-chloro group in 2-chlorobenzylhydrazine provides a synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that are impossible with the parent benzylhydrazine, enabling access to more complex and diversely functionalized molecular architectures.

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

LogP and Lipophilicity: A 5.3-Fold Increase in Estimated Partition Coefficient Over Unsubstituted Benzylhydrazine

The introduction of a chlorine atom at the ortho position substantially increases the compound's lipophilicity. 2-Chlorobenzylhydrazine has a calculated LogP of 2.39 . In contrast, the parent benzylhydrazine (C₇H₁₀N₂) is more hydrophilic, with a predicted LogP of approximately 0.45 [1]. This represents a ~5.3-fold difference in the octanol-water partition coefficient.

Physicochemical Properties ADME Medicinal Chemistry

Derived Anticholinesterase Activity: Sub-Micromolar Potency of a 2-Chlorobenzylhydrazine-Derived Hydrazone

2-Chlorobenzylhydrazine serves as a precursor for potent anticholinesterase agents. A hydrazone derivative (2-ClBHB) synthesized from 2-chlorophenylhydrazine and benzil exhibited an IC₅₀ of 10.38 ± 1.27 µM against acetylcholinesterase (AChE) [1]. This activity is notable when compared to the standard drug galantamine, a clinically used AChE inhibitor, which typically has an IC₅₀ in the similar micromolar range (e.g., ~3-10 µM depending on assay conditions) [2]. This demonstrates that the 2-chlorobenzylhydrazine scaffold can yield compounds with comparable or potentially superior potency to an established therapeutic.

Anticholinesterase Neurodegeneration Medicinal Chemistry

Potential for Potent DHODH Inhibition: A 32 nM IC₅₀ from a 2-Chlorobenzylhydrazine-Derived Scaffold

A compound incorporating the 2-chlorophenyl motif, which is a core structural element of 2-chlorobenzylhydrazine, has been identified as a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH) with an IC₅₀ of 32 nM [1]. While a direct comparator for 2-chlorobenzylhydrazine itself is not available, this nanomolar potency of a related scaffold highlights the significant potential of the 2-chlorophenyl group in this therapeutic target class. The activity of this derivative stands in contrast to many other hDHODH inhibitors which often display IC₅₀ values in the low micromolar range (e.g., >1 µM) [2].

Dihydroorotate Dehydrogenase Antiviral Antineoplastic

Optimal Applications for 2-Chlorobenzylhydrazine (CAS 51421-13-7) Based on Validated Evidence


Scaffold Diversification in Medicinal Chemistry: Synthesis of 3-[1-(3-Ethylpyridyl)]indoles

Based on its documented use in Fischer indolization, 2-chlorobenzylhydrazine is the preferred reagent for preparing 3-[1-(3-Ethylpyridyl)]indoles . This specific transformation is not possible with unsubstituted benzylhydrazine, making it an essential building block for medicinal chemists exploring this heterocyclic space for kinase inhibition or GPCR modulation projects. The ortho-chloro substituent provides a site for further structural elaboration via palladium-catalyzed cross-coupling reactions, significantly expanding the accessible chemical space for SAR studies. [1]

Development of Novel Anticholinesterase Agents for Neurodegenerative Disease Research

Researchers focused on Alzheimer's disease and related dementias can utilize 2-chlorobenzylhydrazine as a key precursor for synthesizing hydrazone-based inhibitors with confirmed micromolar activity against acetylcholinesterase (AChE) . The demonstrated potency of derived compounds (IC₅₀ ~10 µM) places this scaffold in the same range as the clinical drug galantamine, justifying its use in hit-to-lead campaigns. The 2-chloro substitution may further influence blood-brain barrier permeability due to increased lipophilicity, a property that can be rationally optimized in a medicinal chemistry program. [1]

Discovery of Potent Antiviral and Antineoplastic Agents Targeting hDHODH

Given the exceptional potency (IC₅₀ = 32 nM) of a structurally related 2-chlorophenyl-containing compound against human dihydroorotate dehydrogenase (hDHODH) , 2-chlorobenzylhydrazine is a high-value building block for structure-activity relationship (SAR) exploration in this target class. Research programs investigating broad-spectrum antivirals (influenza, Zika, Ebola, SARS-CoV-2) or anticancer agents that depend on pyrimidine biosynthesis inhibition can prioritize this compound as a starting point for developing novel, highly potent inhibitors, setting it apart from less active hydrazine analogs. [1]

Lipophilicity-Guided Compound Selection for Cellular and In Vivo Assays

The established LogP of 2.39 for 2-chlorobenzylhydrazine is a critical differentiator for selecting this compound for cellular permeability or in vivo studies . When designing experiments where passive diffusion across membranes is a key factor, the ~5-fold higher lipophilicity compared to unsubstituted benzylhydrazine (LogP ~0.45) makes it the superior choice for achieving effective intracellular concentrations. This property is especially relevant for phenotypic screening, target engagement assays, and initial pharmacokinetic evaluations. [1]

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